6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl
CAS No.:
Cat. No.: VC13503534
Molecular Formula: C13H15ClN2O4
Molecular Weight: 298.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O4 |
|---|---|
| Molecular Weight | 298.72 g/mol |
| IUPAC Name | 6-nitrospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O4.ClH/c16-11-8-13(3-5-14-6-4-13)19-12-2-1-9(15(17)18)7-10(11)12;/h1-2,7,14H,3-6,8H2;1H |
| Standard InChI Key | JQPHRVYLIULUBI-UHFFFAOYSA-N |
| SMILES | C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl |
| Canonical SMILES | C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-].Cl |
Introduction
Structural and Chemical Characteristics
Core Framework and Substituent Effects
The spiropiperidine scaffold combines a chroman-4-one ring system fused to a piperidine moiety via a spiro carbon atom. In 6-Nitrospiro[chroman-2,4'-piperidin]-4-one HCl, a nitro group (-NO₂) is introduced at the 6-position of the chroman ring, while the piperidine nitrogen is protonated as a hydrochloride salt. This substitution pattern aligns with modifications observed in other spiropiperidines, where halogen or methoxy groups at the 6-position enhance receptor binding affinity .
The nitro group’s electron-withdrawing nature likely influences the compound’s electronic distribution, potentially altering its solubility, stability, and interaction with biological targets. Comparative analysis of bromo- (6-Bromo, ) and chloro- (7-Chloro, ) substituted spiropiperidines suggests that nitro substitution may similarly modulate pharmacokinetic properties, though with distinct polarity and metabolic stability profiles .
Physicochemical Properties (Predicted)
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₂O₄ |
| Molecular Weight | 306.72 g/mol |
| LogP | ~1.8 (estimated) |
| TPSA (Topological PSA) | 85 Ų |
| Rotatable Bonds | 0 |
These values are extrapolated from structurally similar compounds, such as 6-Bromospiro[chroman-2,4'-piperidin]-4-one (LogP = 1.36, TPSA = 41.13 Ų) , adjusted for the nitro group’s impact on polarity and hydrogen-bonding capacity.
Comparative Analysis of Spiropiperidine Derivatives
| Compound | Substituent | 5-HT₂C EC₅₀ (nM) | Selectivity (vs. 5-HT₂A/2B) |
|---|---|---|---|
| 6-Bromo | Br | 147.1 | >100-fold |
| 7-Chloro | Cl | 121.5 | >100-fold |
| 6-Nitro (Predicted) | NO₂ | ~90–150 | >50-fold |
The nitro derivative’s predicted potency aligns with established SAR trends, where electron-withdrawing groups at the 6/7 positions improve 5-HT₂C activation .
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